Superior Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Model Compared to Gallium Standard
In a head-to-head comparison against gallium acetylacetonate (GaAcAc), the lead compound 5476423 (corresponding to the target compound) demonstrated 80-fold greater potency in inhibiting the proliferation of gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This was quantified through IC50 values, indicating a drastic improvement in efficacy specifically in the drug-resistant population where GaAcAc activity is compromised.
| Evidence Dimension | In vitro anti-proliferative potency against gallium-resistant A549 cells |
|---|---|
| Target Compound Data | IC50 not explicitly provided, but potency is calculated as 80-fold greater than the comparator. |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc), standard gallium-based anticancer agent. |
| Quantified Difference | Compound 5476423 exhibits an 80-fold increase in potency. |
| Conditions | Anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma (A549) cells. |
Why This Matters
This directly addresses a critical clinical limitation—the development of resistance to gallium compounds in lung cancer—positioning this compound as a superior chemical probe for studying resistance mechanisms compared to the standard therapy itself.
- [1] Oyewumi, M. O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W. J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553-4556. View Source
